molecular formula C9H11BrFNO2S B1404115 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide CAS No. 1055995-88-4

4-bromo-2-fluoro-N-isopropylbenzenesulfonamide

Cat. No. B1404115
M. Wt: 296.16 g/mol
InChI Key: FUMKVTQAEHKWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide, also known as BIS, is a chemical compound with the molecular formula C9H11BrFNO2S and a molecular weight of 296.16 g/mol1. It has been widely studied for its potential applications in various fields of research and industry1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide is not readily available from the search results. However, it is available for purchase from various chemical suppliers for use in pharmaceutical testing231.



Molecular Structure Analysis

The molecular structure of 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide consists of a benzene ring substituted with bromo, fluoro, and isopropylbenzenesulfonamide groups1. The exact structure can be found in the referenced databases1.



Chemical Reactions Analysis

The specific chemical reactions involving 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide are not detailed in the search results. Further research or experimental data would be needed to provide a comprehensive analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide are not fully detailed in the search results. However, its molecular formula is C9H11BrFNO2S and it has a molecular weight of 296.16 g/mol1.


Scientific Research Applications

Radiopharmaceutical Applications

The synthesis of novel N‐([18F]fluoroalkyl)‐N‐nitroso‐4‐methyl‐benzenesulfonamides, including the study of their decomposition in comparison to bromo analogues, highlights the potential of these compounds in the development of new compounds for the 18F-labelling of radiopharmaceuticals. These findings underscore the importance of such compounds in enhancing the stability and reactivity of labelled compounds for medical imaging applications (Schirrmacher et al., 2003).

Crystal Structure Analysis

Research into the crystal structures of 4,4'-disubstituted N-phenylbenzenesulfonamides, including a bromo-substituted variant, has provided valuable insights into the adaptability of crystal packing modes to different molecular shapes. This adaptability is crucial for the development of materials with specific crystalline properties, offering potential applications in the design of advanced materials (Gelbrich, Threlfall, & Hursthouse, 2012).

Photodynamic Therapy

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups demonstrates the potential of these compounds in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, indicating their effectiveness as Type II photosensitizers, which is crucial for the advancement of cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Electrolyte Additives for Lithium-ion Batteries

The use of 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries showcases the application of bromo-fluoro compounds in enhancing the safety and performance of energy storage devices. This additive contributes to the prevention of overcharging and fire retardancy, without compromising the battery's normal cycle performance (Zhang Qian-y, 2014).

Organic Synthesis and Chemical Properties

Research on the practical synthesis of 2-fluoro-4-bromobiphenyl and its applications in the manufacture of materials like flurbiprofen highlights the role of such compounds in facilitating efficient and cost-effective chemical syntheses. The development of new methodologies for the synthesis of these compounds is essential for the chemical industry and pharmaceutical manufacturing (Qiu et al., 2009).

Future Directions

The future directions for 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide are not specified in the search results. However, it has been widely studied for its potential applications in various fields of research and industry1, suggesting that it may have promising future applications. Further research is needed to fully understand its potential uses and benefits.


properties

IUPAC Name

4-bromo-2-fluoro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMKVTQAEHKWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-fluoro-N-isopropylbenzenesulfonamide

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-2-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and isopropylamine (0.31 mL, 3.65 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide (189 mg, 44%) was provided after purification. MS (ESI) m/z 296. HPLC purity 100.0% at 210-370 nm, 10.6 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-fluoro-N-isopropylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-2-fluoro-N-isopropylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-2-fluoro-N-isopropylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-2-fluoro-N-isopropylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-2-fluoro-N-isopropylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-2-fluoro-N-isopropylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.